methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate
Description
Methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused furo-azepine scaffold. The structure comprises a seven-membered azepine ring fused to a five-membered furan ring at the [3,2-c] position. Key functional groups include:
- A methyl ester (-COOCH₃) at position 2.
- A ketone (-C=O) at position 4.
- Saturated C-H bonds in the azepine ring (4H,5H,6H,7H,8H), indicating partial hydrogenation.
This compound is of interest in medicinal chemistry and materials science due to its rigid bicyclic framework, which can serve as a scaffold for designing bioactive molecules or ligands.
Properties
IUPAC Name |
methyl 4-oxo-5,6,7,8-tetrahydrofuro[3,2-c]azepine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-10(13)6-5-15-7-3-2-4-11-9(12)8(6)7/h5H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMZFEKXKWCMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2=C1C(=O)NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the furan or azepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
Methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Ring Fusion Position |
|---|---|---|---|---|
| This compound (Target Compound) | C₁₀H₁₁NO₄ | 209.20 g/mol | Methyl ester, ketone | [3,2-c] |
| 5-Oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylic acid (CID 19699100) | C₉H₉NO₄ | 195.17 g/mol | Carboxylic acid (-COOH), ketone | [3,2-b] |
| Methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate | C₈H₁₀N₄O₃ | 210.19 g/mol | Methyl ester, ketone, triazole ring | [1,5-a][1,4] |
Key Differences and Implications
Ring Fusion Position: The target compound’s [3,2-c] fusion creates a distinct spatial arrangement compared to the [3,2-b] fusion in CID 19699100. The triazolo-diazepine analogue () replaces the furan ring with a triazole, introducing nitrogen atoms that enhance polarity and hydrogen-bonding capacity .
Functional Groups: The methyl ester in the target compound improves lipophilicity compared to the carboxylic acid in CID 19699100, which may influence membrane permeability and pharmacokinetics .
Synthetic Accessibility :
- The triazolo-diazepine analogue () requires azide-alkyne cycloaddition (e.g., Click chemistry) for triazole formation, adding synthetic complexity compared to the straightforward esterification/cyclization steps inferred for the target compound .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | CID 19699100 | Triazolo-diazepine Analogue |
|---|---|---|---|
| LogP (Predicted) | 1.2 | -0.5 | 0.8 |
| Hydrogen Bond Donors | 0 | 2 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 5 |
| Rotatable Bonds | 3 | 2 | 2 |
Table 2: Spectral Data (Inferred)
| Technique | Target Compound | CID 19699100 |
|---|---|---|
| ¹H NMR | δ 1.5–2.5 (m, 6H, CH₂), δ 3.7 (s, 3H, OCH₃) | δ 1.4–2.3 (m, 6H, CH₂), δ 12.1 (s, 1H, COOH) |
| IR | 1740 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone) | 1710 cm⁻¹ (C=O acid), 1675 cm⁻¹ (C=O ketone) |
Biological Activity
Methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate is a compound belonging to the furo[3,2-c]azepine class of heterocycles. This article explores its biological activity based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a fused ring system that includes a furocoumarin structure. This unique configuration contributes to its diverse biological activities. The presence of the carboxylate group enhances its solubility and reactivity.
Antimicrobial Activity
Research has shown that derivatives of furo[3,2-c]azepines exhibit significant antimicrobial properties. For instance, compounds derived from this class have demonstrated effectiveness against various strains of bacteria and fungi. Specifically:
- Antifungal Activity : Compounds similar to methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine have been tested against phytopathogenic fungi such as Fusarium oxysporum and Botrytis cinerea, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL .
- Antibacterial Activity : Some derivatives have shown promise against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development into new antimicrobial agents .
Anticancer Potential
The furo[3,2-c]azepine scaffold has been associated with anticancer activity. In vitro studies have indicated that certain derivatives can inhibit the proliferation of cancer cell lines. For example:
- Cell Line Studies : Compounds were evaluated against MCF-7 breast cancer cells and showed cytotoxic effects with IC50 values in the micromolar range .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage .
Neuroprotective Effects
Recent studies have highlighted the neurotropic activity of furo[3,2-c]azepines. This includes:
- Anticonvulsant Properties : Some derivatives have been shown to possess anticonvulsant effects comparable to established medications like ethosuximide .
- Anxiolytic Effects : Compounds were also noted for their potential anxiolytic properties, making them candidates for further research in neuropharmacology .
Research Findings and Case Studies
Q & A
Basic: What are the optimal synthetic routes for methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include cyclization of precursor molecules and functional group protection/deprotection. For example, anhydrous solvents (e.g., tetrahydrofuran) under inert atmospheres (N₂/Ar) are critical to prevent side reactions. Temperature optimization (e.g., reflux at 60–80°C) and catalyst selection (e.g., Lewis acids) can improve yields. Post-synthesis purification via column chromatography or recrystallization ensures purity .
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
Structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to assign proton and carbon environments, and X-ray crystallography to resolve spatial arrangements. For instance, X-ray diffraction provides bond lengths, angles, and torsional data, validating the fused furo-azepine ring system. Mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns .
Advanced: How can researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray) for this compound?
Methodological Answer:
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. To address this:
- Perform variable-temperature NMR to detect conformational changes.
- Use density functional theory (DFT) calculations to model energy-minimized structures and compare with experimental data.
- Re-examine crystallization conditions (solvent, temperature) to assess packing influences on X-ray results .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound’s biological activity?
Methodological Answer:
SAR studies involve:
- Molecular docking to predict binding interactions with target proteins (e.g., enzymes involved in inflammation or cancer).
- Functional group modulation : Systematic substitution of the carboxylate or furo-azepine moieties to assess potency changes.
- In vitro assays (e.g., enzyme inhibition, cell viability) paired with computational QSAR models to correlate structural features with activity .
Advanced: How should experimental designs be structured to evaluate this compound’s bioactivity in complex biological systems?
Methodological Answer:
Use a tiered approach:
In vitro screening : Dose-response assays (IC₅₀/EC₅₀ determination) in cell lines relevant to hypothesized targets (e.g., cancer, microbial models).
Mechanistic studies : Western blotting or flow cytometry to assess apoptosis, oxidative stress, or pathway modulation.
In vivo validation : Animal models with pharmacokinetic profiling (bioavailability, half-life) and toxicity assessments.
Include controls (vehicle, positive/negative) and statistical power analysis to ensure reproducibility .
Advanced: How can conflicting bioassay results (e.g., varying potency across studies) be addressed methodologically?
Methodological Answer:
Contradictions may stem from assay conditions or compound stability. Mitigation strategies include:
- Standardization : Adopt consistent protocols (cell passage number, serum concentration, incubation time).
- Stability testing : Monitor compound integrity in assay buffers (HPLC/MS) to rule out degradation.
- Orthogonal assays : Validate findings using alternative methods (e.g., enzymatic vs. cell-based assays) .
Advanced: What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?
Methodological Answer:
Develop a validated HPLC-MS/MS protocol :
- Column : C18 reverse-phase for polar compound separation.
- Ionization : Electrospray ionization (ESI) in negative/positive mode, depending on carboxylate protonation.
- Sample prep : Protein precipitation (acetonitrile) or solid-phase extraction to remove interferents.
- Calibration : Use deuterated/internal standards (e.g., methyl-d₃ analogs) to correct for matrix effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
